Homosibutramine

pharmacology transporter binding safety screening

Homosibutramine (1-(4-chlorophenyl)-N-ethyl-N-methyl-α-(2-methylpropyl)cyclobutanemethanamine, CAS 935888-80-5) is a synthetic structural analogue of the withdrawn anorectic agent sibutramine. It belongs to a class of sibutramine derivatives—including desmethylsibutramine, didesmethylsibutramine, chlorosibutramine, and benzylsibutramine—that have been detected as adulterants in grey-market weight-loss products and are of primary interest in forensic toxicology, metabolism research, and analytical reference standard procurement.

Molecular Formula C18H28ClN
Molecular Weight 293.9 g/mol
CAS No. 935888-80-5
Cat. No. B3061310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomosibutramine
CAS935888-80-5
Molecular FormulaC18H28ClN
Molecular Weight293.9 g/mol
Structural Identifiers
SMILESCCN(C)C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C18H28ClN/c1-5-20(4)17(13-14(2)3)18(11-6-12-18)15-7-9-16(19)10-8-15/h7-10,14,17H,5-6,11-13H2,1-4H3
InChIKeyNZPIBRZKTJQXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homosibutramine (CAS 935888-80-5): Core Identity and Class Context for Analytical and Pharmacological Procurement


Homosibutramine (1-(4-chlorophenyl)-N-ethyl-N-methyl-α-(2-methylpropyl)cyclobutanemethanamine, CAS 935888-80-5) is a synthetic structural analogue of the withdrawn anorectic agent sibutramine [1]. It belongs to a class of sibutramine derivatives—including desmethylsibutramine, didesmethylsibutramine, chlorosibutramine, and benzylsibutramine—that have been detected as adulterants in grey-market weight-loss products and are of primary interest in forensic toxicology, metabolism research, and analytical reference standard procurement [2]. Unlike sibutramine, which was removed from global markets due to cardiovascular safety concerns, homosibutramine and its class members lack established in vivo safety profiles, creating a critical need for characterized reference materials to support detection method development and toxicological risk assessment [3].

Why Sibutramine or Other Analogues Cannot Substitute for Homosibutramine in Analytical and Safety Studies


Despite sharing a 1-(4-chlorophenyl)cyclobutyl core with sibutramine, homosibutramine differs through N-ethyl-N-methyl substitution and α-(2-methylpropyl) branching, which fundamentally alters its metabolic pathway, target-binding profile, and detectability in LC-MS/MS workflows [1]. A 2025 comparative screen of 45 safety-related biological targets demonstrated that homosibutramine, chlorosibutramine, and desmethylsibutramine cluster together in potent monoamine transporter binding (SERT/NET/DAT Ki range 9–403 nM), whereas benzylsibutramine and formylsibutramine show substantially weaker affinity (Ki 0.447 to >10 µM), proving that structurally minor modifications produce pharmacologically non-interchangeable profiles [2]. Furthermore, in vitro/in vivo metabolism studies reveal that homosibutramine generates a distinct metabolic fingerprint (only 2 major metabolites) compared to desmethylsibutramine (5 metabolites) or didesmethylsibutramine (11 metabolites), making generic substitution of reference standards unreliable for forensic metabolite identification [3]. These quantitative divergences mean that substituting one analogue for another—without compound-specific characterization—invalidates both analytical calibration and toxicological extrapolation.

Homosibutramine (CAS 935888-80-5): Quantified Differentiation from Comparator Analogues


SERT, NET, and DAT Binding Potency Profile Differentiates Homosibutramine from Benzyl and Formyl Analogues

In a 2025 head-to-head in vitro competitive ligand binding screen against 45 safety-relevant targets, homosibutramine, chlorosibutramine, and desmethylsibutramine exhibited potent binding to serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters with Ki values ranging from 9 to 403 nM. In sharp contrast, benzylsibutramine and formylsibutramine showed markedly weaker binding across the same targets (Ki 0.447 to >10 µM) [1]. This quantitative difference places homosibutramine in a high-potency cluster for monoamine transporter interaction, directly impacting both predicted adverse effect liability and the interpretation of adulteration toxicity data.

pharmacology transporter binding safety screening

Metabolic Simplicity: Homosibutramine Generates Only 2 Major Metabolites Versus 5–11 for Other Analogues

A comprehensive 2021 study using LC-Q-TOF-MS/MS profiled the in vitro (human liver microsomes) and in vivo (rat urine/feces) metabolism of five sibutramine analogues. Homosibutramine (M1-2) yielded only 2 major metabolites, compared to desmethylsibutramine (M1-5; 5 metabolites), chlorosibutramine (N1-7; 7 metabolites), benzylsibutramine (O1-5; 5 metabolites), and didesmethylsibutramine (M1-11; 11 metabolites) [1]. This reduced metabolic complexity simplifies forensic identification and reduces the risk of isobaric interference during targeted MS/MS screening.

metabolism forensic toxicology LC-Q-TOF-MS/MS

Structural Divergence from Sibutramine Confers Differential Metabolic Pathway and Absence of Active Desmethyl Metabolites

Homosibutramine differs from sibutramine by carrying N-ethyl-N-methyl substitution instead of N,N-dimethyl and an α-(2-methylpropyl) rather than a linear 1-(4-chlorophenyl)cyclobutyl moiety. This structural divergence prevents the formation of the pharmacologically active desmethylsibutramine (BTS 54 354) and didesmethylsibutramine (BTS 54 505) metabolites that mediate sibutramine's therapeutic and cardiovascular side effects [1]. While sibutramine's clinical effects are primarily driven by its secondary and primary amine metabolites, homosibutramine's metabolic pathway is restricted to 2 oxidized products that do not correspond to these active species, as confirmed by LC-Q-TOF-MS/MS metabolite identification [2].

structure-metabolism relationship drug analogue toxicology

Retrospective Detection Specificity: Homosibutramine's 2-Metabolite Signature Enables Easier Forensic Differentiation

The 2021 Jeong et al. study identified that homosibutramine (M1-2) yields a minimalistic metabolic signature of only 2 compounds, while closely related analogues produce substantially more metabolites. This low-complexity profile, when combined with the parent ion's characteristic MS/MS fragmentation pattern, provides higher specificity for retrospective identification in archived biological samples compared to analogues that share overlapping metabolite masses (e.g., desmethylsibutramine and didesmethylsibutramine metabolites overlap with sibutramine's active species) [1].

forensic chemistry retrospective analysis LC-MS/MS

Procurement-Driven Application Scenarios for Homosibutramine (CAS 935888-80-5) Reference Standards


Forensic Toxicology: Targeted Screening of Adulterated Dietary Supplements

Homosibutramine's distinct 2-metabolite LC-Q-TOF-MS/MS signature, as characterized by Jeong et al. (2021), enables definitive identification of this specific analogue in seized weight-loss products [1]. The limited metabolite number reduces chromatographic interference and simplifies peak assignment, making homosibutramine reference material essential for calibration of quantitative MRM methods in forensic laboratories.

Drug Safety Pharmacology: In Vitro Transporter Binding Panel Studies

The 2025 Santillo and Sprando study demonstrated that homosibutramine clusters with chlorosibutramine and desmethylsibutramine in potent SERT/NET/DAT binding (Ki 9–403 nM), distinct from the >0.4 µM affinity of benzyl and formyl analogues [2]. Laboratories conducting safety screens on novel sibutramine analogues require homosibutramine as a characterized comparator standard to establish structure-activity boundaries for monoamine transporter-mediated adverse effect prediction.

Metabolism Research: In Vitro Microsomal Stability and Metabolite ID Studies

Homosibutramine's metabolic profile—only 2 major oxidized metabolites versus 5–11 for other class members—provides a tractable model system for studying the impact of N-alkyl substitution on cytochrome P450-mediated oxidation of the cyclobutylphenyl scaffold [1]. Procurement of homosibutramine enables direct comparison with didesmethylsibutramine to investigate how incremental structural changes dictate metabolic fate.

Regulatory Compliance: ANDA and QC Application for Sibutramine-Related Impurity Profiling

As noted by reference standard suppliers, homosibutramine is utilized as a characterized impurity standard during commercial sibutramine API production and ANDA submissions [3]. Its well-defined chromatographic properties and certified purity data support method validation (AMV) and quality control (QC) testing, where non-specific impurity standards would fail to resolve co-eluting sibutramine by-products.

Quote Request

Request a Quote for Homosibutramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.